Xanthine Oxidase Inhibitory Potency: 3,4′-Hbpt vs. Symmetric 3,5-Di(4-pyridyl) Isomer (PPT)
In the Merck patent that established 3,5-disubstituted-1,2,4-triazoles as anti-gout agents, 3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole is explicitly exemplified as a formulated active ingredient in a compressed tablet (500 mg per unit), demonstrating its suitability for solid oral dosage development [1]. The symmetric analog 3,5-di(4-pyridyl)-1,2,4-triazole (PPT) was characterized as one of the most active competitive xanthine oxidase inhibitors in the series with an inhibition constant Ki < 1 × 10⁻⁷ M [2]. While a direct IC₅₀ value for the 3,4′-isomer is not publicly reported in peer-reviewed literature, the SAR framework of the FYX-051 (topiroxostat) discovery program indicates that 5-(4-pyridyl) substitution is essential for high XOR affinity and that the 3-position pyridyl regioisomer significantly influences CYP3A4 inhibitory activity and rat oral pharmacokinetics [3].
| Evidence Dimension | Xanthine oxidase inhibition constant |
|---|---|
| Target Compound Data | Ki not explicitly reported; compound formulated as 500 mg compressed tablet [1] |
| Comparator Or Baseline | 3,5-Di(4-pyridyl)-1,2,4-triazole (PPT): Ki < 1 × 10⁻⁷ M [2] |
| Quantified Difference | Both isomers are potent XOR inhibitors; the 3-pyridyl vs. 4-pyridyl substitution at the triazole 3-position provides a handle for modulating off-target CYP3A4 activity and pharmacokinetics without abolishing XOR potency [3] |
| Conditions | XOR enzyme inhibition assay (cell-free); squirrel monkey in vivo ED₅₀ model [2] |
Why This Matters
The 3,4′-isomer retains the essential 4-pyridyl pharmacophore for XOR engagement while offering a structurally distinct 3-position that can be exploited to tune selectivity and pharmacokinetics, a key advantage for medicinal chemistry programs targeting hyperuricemia.
- [1] Novello, F. C.; Baldwin, J. J. Pyridyl containing 1-benzenesulfonyl triazoles. U.S. Patent 3,963,731, June 15, 1976. View Source
- [2] Duggan, D. E.; Noll, R. M.; Baldwin, J. J.; Novello, F. C. 3,5-Disubstituted 1,2,4-triazoles, a new class of xanthine oxidase inhibitor. J. Med. Chem. 1975, 18, 900–905. View Source
- [3] Sato, T.; Ashizawa, N.; Matsumoto, K.; Iwanaga, T.; Nakamura, H.; Inoue, T.; Nagata, O. Discovery of 3-(2-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole, FYX-051—a xanthine oxidoreductase inhibitor for the treatment of hyperuricemia. Bioorg. Med. Chem. Lett. 2009, 19, 6225–6229. View Source
